molecular formula C8H14ClN5O2 B2812570 (2S)-1-[(2-methyl-2H-1,2,3,4-tetrazol-5-yl)methyl]pyrrolidine-2-carboxylic acid hydrochloride CAS No. 2137092-55-6

(2S)-1-[(2-methyl-2H-1,2,3,4-tetrazol-5-yl)methyl]pyrrolidine-2-carboxylic acid hydrochloride

Cat. No.: B2812570
CAS No.: 2137092-55-6
M. Wt: 247.68
InChI Key: UKJOMBQJRVXQKN-RGMNGODLSA-N
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Description

(2S)-1-[(2-Methyl-2H-1,2,3,4-tetrazol-5-yl)methyl]pyrrolidine-2-carboxylic acid hydrochloride is a chiral pyrrolidine derivative characterized by a tetrazole-containing methyl group at the nitrogen position of the pyrrolidine ring and a carboxylic acid moiety at the 2-position with (2S) stereochemistry. The hydrochloride salt form enhances aqueous solubility, a critical factor for bioavailability in pharmaceutical applications. Tetrazoles, such as the 2-methyl-2H-tetrazole substituent in this compound, are known for their metabolic stability and role as bioisosteres for carboxylic acids, making them valuable in drug design for optimizing pharmacokinetic properties .

Properties

IUPAC Name

(2S)-1-[(2-methyltetrazol-5-yl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N5O2.ClH/c1-12-10-7(9-11-12)5-13-4-2-3-6(13)8(14)15;/h6H,2-5H2,1H3,(H,14,15);1H/t6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKJOMBQJRVXQKN-RGMNGODLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=C(N=N1)CN2CCCC2C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1N=C(N=N1)CN2CCC[C@H]2C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-[(2-methyl-2H-1,2,3,4-tetrazol-5-yl)methyl]pyrrolidine-2-carboxylic acid hydrochloride typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Pyrrolidine Ring Formation: The pyrrolidine ring can be constructed via a cyclization reaction involving an appropriate amine and a suitable electrophile.

    Coupling of Tetrazole and Pyrrolidine: The tetrazole moiety is then coupled with the pyrrolidine ring through a nucleophilic substitution reaction.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced via a carboxylation reaction.

    Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the compound with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Formation of the Tetrazole-Pyrrolidine Core

The tetrazole ring is typically introduced via [3+2] cycloaddition between nitriles and azides. In one protocol ( ), a 2-methyltetrazole derivative was synthesized by reacting ethyl isocyanatoacetate with intermediates under reflux in acetonitrile. The pyrrolidine core is often constructed through intramolecular cyclization or stereoselective reduction of proline precursors ( , ).

Example Reaction Sequence ( ):

  • Alkylation : A tetrazole-containing benzylamine intermediate reacts with ethyl bromoacetate in DMF using DIPEA as a base.

  • Coupling : HATU-mediated amide bond formation between the tetrazole-alkylated intermediate and a pyrrolidine-carboxylic acid derivative.

  • Deprotection : Acidic cleavage (e.g., TFA) of tert-butyloxycarbonyl (Boc) protecting groups yields the free amine, which is subsequently protonated to form the hydrochloride salt.

Carboxylic Acid Derivatives

  • Esterification : The carboxylic acid reacts with methanol/HCl to form methyl esters under acidic conditions ( ).

  • Amide Formation : Coupling reagents like EDCI or HATU facilitate reactions with amines to generate peptidomimetics ( ).

Tetrazole Modifications

  • Alkylation : The tetrazole’s N-methyl group is introduced using methyl iodide or dimethyl sulfate under basic conditions ( ).

  • Coordination Chemistry : Tetrazoles act as ligands in metal complexes, though this is less explored for the hydrochloride salt form.

Pyrrolidine Ring

  • Epimerization : Under basic conditions (e.g., LiOH), the stereochemistry at C2 of the pyrrolidine ring may invert, leading to diastereomer mixtures ( ).

  • Retro-Dieckmann Reaction : Used to generate substituted pyrrolidines from bicyclic precursors ( ).

Reaction Conditions and Yields

Reaction TypeReagents/ConditionsYieldSource
Tetrazole alkylationK2CO3, CH3CN, reflux72–85%
Amide couplingHATU, DIPEA, DMF, RT65–90%
Boc deprotectionTFA in CH2Cl2, 0°C to RT>95%
Ester hydrolysisLiOH, iPrOH/H2O, −30°C80%
Retro-Dieckmann ring openingLiOH·H2O, THF/H2O70%

Acid-Base Behavior and Salt Formation

The compound exists as a hydrochloride salt due to protonation of the pyrrolidine nitrogen. Key properties:

  • pKa Values :

    • Pyrrolidine NH⁺: ~10.5 (estimated from analogous compounds )

    • Tetrazole NH: ~4.5 ( )

  • Solubility : Highly soluble in polar solvents (water, methanol) but precipitates in nonpolar solvents like hexane ( , ).

Pharmaceutical Intermediates

The compound serves as a precursor for protease inhibitors and anticoagulants. For example:

  • Sulfonamide Derivatives : Reacting with sulfonyl chlorides (e.g., naphthalene-2-sulfonyl chloride) forms sulfonamides with enhanced bioactivity ( ).

  • Carbamate Formation : Treatment with chloroformates (e.g., ethyl chloroformate) yields carbamate prodrugs ( ).

Metal Chelation

The tetrazole moiety can coordinate to transition metals (e.g., Cu²⁺), though this application remains underexplored for this specific derivative ( ).

Stability and Degradation

  • Thermal Stability : Decomposes above 200°C, releasing HCl and forming pyrolytic byproducts ( ).

  • Hydrolytic Sensitivity : The tetrazole ring is stable under acidic conditions but hydrolyzes slowly in alkaline media ( ).

Key Research Findings

  • Stereochemical Control : Use of chiral auxiliaries (e.g., Boc-protected intermediates) ensures retention of the (2S) configuration during synthesis ( , ).

  • Green Chemistry Approaches : Solvent-free alkylation and microwave-assisted cyclization reduce reaction times by 50% ( ).

Scientific Research Applications

Antihypertensive Activity

Research indicates that compounds containing tetrazole rings exhibit antihypertensive properties. The tetrazole group can mimic the action of carboxylic acids in biological systems, making derivatives of this compound potential candidates for the development of antihypertensive drugs.

Case Study:

A study published in Journal of Medicinal Chemistry demonstrated that similar tetrazole-containing compounds effectively reduced blood pressure in hypertensive animal models. The mechanism was attributed to the inhibition of angiotensin II receptors, suggesting that (2S)-1-[(2-methyl-2H-1,2,3,4-tetrazol-5-yl)methyl]pyrrolidine-2-carboxylic acid hydrochloride could function similarly .

Neuroprotective Effects

The compound has been investigated for its neuroprotective effects in models of neurodegenerative diseases. The presence of the pyrrolidine structure is believed to enhance its ability to cross the blood-brain barrier.

Case Study:

In a study published in Neuropharmacology, researchers found that derivatives of pyrrolidine compounds exhibited protective effects against oxidative stress in neuronal cells. The tetrazole moiety was crucial for enhancing neuroprotection by modulating glutamate receptors .

Enzyme Inhibition

This compound has shown potential as an enzyme inhibitor. Its structure allows it to interact with various enzymes involved in metabolic pathways.

Data Table: Enzyme Inhibition Studies

Enzyme TargetIC50 (μM)Reference
Acetylcholinesterase15.4
Cyclooxygenase7.8
Dipeptidyl peptidase IV10.0

Herbicide Development

The unique chemical properties of this compound suggest potential applications in herbicide formulation. Tetrazole derivatives have been explored for their ability to inhibit plant growth by interfering with specific metabolic processes.

Case Study:

A patent application highlighted the use of tetrazole-based compounds as selective herbicides against broadleaf weeds while being safe for cereal crops . This application suggests a viable agricultural use for this compound.

Mechanism of Action

The mechanism of action of (2S)-1-[(2-methyl-2H-1,2,3,4-tetrazol-5-yl)methyl]pyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole moiety can mimic the structure of certain biological ligands, allowing the compound to bind to active sites or receptor pockets. This binding can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

  • Tetrazole vs. Ketone/Carboxamide : The target compound’s tetrazole group offers distinct electronic and steric properties compared to the ketone in 1-methyl-5-oxopyrrolidine-3-carboxylic acid or the carboxamide groups in patent examples . Tetrazoles are more polar and may participate in metal coordination (e.g., zinc-binding in enzyme inhibition), whereas carboxamides favor hydrogen bonding.
  • Stereochemistry : The (2S) configuration in the target compound contrasts with the (2S,4R) stereochemistry in the patent compounds, which could significantly impact target binding affinity and selectivity.
  • Salt Form : The hydrochloride salt in the target compound likely improves solubility compared to neutral analogs like the 1-methyl-5-oxo derivative .

Physicochemical Properties (Inferred)

Property Target Compound 1-Methyl-5-oxopyrrolidine-3-carboxylic acid Example 30
Water Solubility High (due to hydrochloride salt) Moderate (carboxylic acid, no salt) Low (bulky hydrophobic substituents)
logP (Lipophilicity) ~0.5–1.5 (polar tetrazole) ~−0.5–0.5 (carboxylic acid) >2 (aromatic/thiazole groups)
Metabolic Stability High (tetrazole resistance to oxidation) Moderate (ketone susceptible to reduction) Variable (depends on substituents)

Notes:

  • The tetrazole group in the target compound may enhance metabolic stability compared to ketones or esters, which are prone to enzymatic degradation .
  • The hydrochloride salt increases ionization at physiological pH, improving dissolution and absorption.

Biological Activity

(2S)-1-[(2-methyl-2H-1,2,3,4-tetrazol-5-yl)methyl]pyrrolidine-2-carboxylic acid hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

  • IUPAC Name : this compound
  • CAS Number : 2137092-55-6
  • Molecular Formula : C8H12N4O2·HCl
  • Molecular Weight : 220.67 g/mol

The compound's biological activity is primarily attributed to its interaction with various biological targets. The tetrazole moiety is known for its ability to mimic carboxylic acids and can participate in hydrogen bonding and ionic interactions with biological macromolecules. This characteristic may enhance the compound's affinity for specific receptors or enzymes.

Antimicrobial Activity

Research has indicated that compounds containing tetrazole groups exhibit antimicrobial properties. For instance, studies have shown that certain tetrazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial cell wall synthesis or metabolic pathways crucial for bacterial survival .

Antioxidant Properties

The compound may also exhibit antioxidant properties by modulating oxidative stress responses in cells. This is particularly relevant in the context of diseases characterized by oxidative damage. The ability to scavenge free radicals and enhance cellular defense mechanisms could make this compound a candidate for therapeutic applications in conditions like neurodegenerative diseases .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various tetrazole-containing compounds against clinically relevant bacterial strains. The results indicated that derivatives similar to (2S)-1-[(2-methyl-2H-1,2,3,4-tetrazol-5-yl)methyl]pyrrolidine showed significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 64 mg/L. The study highlighted the importance of the molecular structure in determining the potency of these compounds .

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AS. aureus32 mg/L
Compound BE. coli64 mg/L
(2S)-1S. aureus64 mg/L

Study 2: Antioxidant Activity

Another research effort focused on evaluating the antioxidant capacity of (2S)-1-[(2-methyl-2H-1,2,3,4-tetrazol-5-yl)methyl]pyrrolidine derivatives using various assays such as DPPH and ABTS radical scavenging tests. The results indicated a notable reduction in free radical levels when treated with these compounds, suggesting their potential use in formulations aimed at reducing oxidative stress .

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing (2S)-1-[(2-methyl-2H-tetrazol-5-yl)methyl]pyrrolidine-2-carboxylic acid hydrochloride?

  • Methodological Answer : The synthesis typically involves:

Functionalization of pyrrolidine : Introduce the tetrazole-methyl group via nucleophilic substitution or reductive amination.

Carboxylic acid activation : Use coupling agents (e.g., DCC/HOBt) to form intermediates.

Hydrochloride salt formation : Acidify with HCl in a polar solvent (e.g., ethanol) under reflux, followed by crystallization .
Key Conditions :

  • Temperature: 60–80°C for reflux.
  • Solvents: Ethanol, dichloromethane, or THF.
  • Purification: Reverse-phase HPLC or recrystallization.

Q. How is the stereochemical integrity of the compound verified during synthesis?

  • Methodological Answer :

  • Chiral HPLC : Employ columns like Chiralpak IA/IB with hexane:isopropanol (90:10) mobile phase to confirm enantiomeric purity .
  • NMR Spectroscopy : Analyze coupling constants (e.g., 3JHH^3J_{HH}) and NOESY to confirm the (2S) configuration of the pyrrolidine ring .
  • X-ray crystallography : Resolve absolute configuration for crystalline derivatives .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Use nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Work in a fume hood to avoid inhalation of fine particles.
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Keep in a cool, dry place (<25°C) in airtight containers to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers optimize the stereoselectivity of the tetrazole-methyl group installation?

  • Methodological Answer :

  • Chiral auxiliaries : Use (S)-proline derivatives to induce asymmetry during alkylation.
  • Catalytic asymmetric synthesis : Employ transition-metal catalysts (e.g., Ru-based) for enantioselective C–H activation .
  • Computational modeling : Predict steric and electronic effects using DFT (e.g., Gaussian 16) to refine reaction pathways .
    Data Table : Comparison of Selectivity Under Different Catalytic Systems
CatalystSolventTemperatureEnantiomeric Excess (%)
Ru-(S)-BINAPToluene60°C92
Pd-DTBM-SEGPHOSDMF80°C85

Q. What strategies mitigate degradation of the compound under acidic conditions during biological assays?

  • Methodological Answer :

  • Buffering : Use phosphate buffer (pH 7.4) instead of acetate to minimize acid-catalyzed hydrolysis .
  • Lyophilization : Stabilize the hydrochloride salt by freeze-drying in the presence of cryoprotectants (e.g., trehalose).
  • Protective groups : Temporarily block the carboxylic acid with tert-butyl esters during storage .

Q. How can contradictions in receptor binding affinity data across studies be resolved?

  • Methodological Answer :

  • Standardized assays : Use uniform protocols (e.g., SPR vs. ITC) to minimize variability.
  • Control experiments : Include reference compounds (e.g., proline derivatives) to validate assay conditions .
  • Meta-analysis : Apply statistical tools (e.g., ANOVA) to reconcile discrepancies caused by differing ligand concentrations or buffer ionic strengths .

Q. What computational methods predict the compound’s interaction with GABA receptors?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina with receptor PDB IDs (e.g., 6HUP for GABA-A) to model binding poses.
  • MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .
    Key Parameters :
  • Force field: CHARMM36.
  • Solvation: TIP3P water model.

Data Contradiction Analysis

Q. Why do solubility values reported in DMSO vary between studies?

  • Methodological Answer :

  • Purity factors : Impurities (e.g., residual solvents) can alter solubility; validate purity via LC-MS (>98%) .
  • Hydrate vs. anhydrous forms : Characterize crystallinity using PXRD to confirm the physical form tested .
  • Measurement protocols : Standardize sonication time (e.g., 30 min) and centrifugation speed (10,000 rpm) .

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